molecular formula C11H8Cl2N2O2S B12843352 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid

Cat. No.: B12843352
M. Wt: 303.2 g/mol
InChI Key: IEMXQZVMGZRKMI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring, which significantly influences its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 2,4-dichlorophenylamine under suitable conditions.

    Acetylation: The final step involves the acetylation of the thiazole derivative to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
  • 2-(2,4-Dichlorophenylamino-4,5-thiazolyl)acetic acid
  • 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)propionic acid

Uniqueness

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

2-[5-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(7(13)3-6)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17)

InChI Key

IEMXQZVMGZRKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=C(N=CS2)CC(=O)O

Origin of Product

United States

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